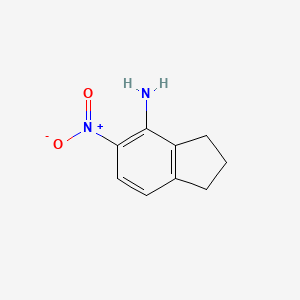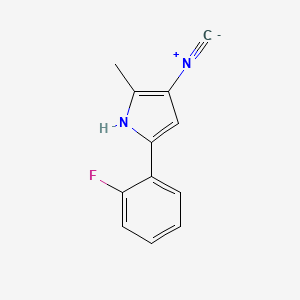![molecular formula C25H27N3 B14038350 N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is a complex organic compound with the molecular formula C25H27N3. It is known for its unique structure, which includes a carbazole moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline typically involves the reaction of 9-ethylcarbazole-3-carboxaldehyde with N-butyl-N-phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent like toluene, and requires careful temperature management to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline involves its interaction with specific molecular targets. The carbazole moiety allows it to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to a range of biological effects, making it a compound of interest in pharmacological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Ethylcarbazole-3-carboxaldehyde N-butyl-N-phenylhydrazone
- N-butyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
Uniqueness
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H27N3 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3/b26-19- |
InChI-Schlüssel |
WUJYNCPGAXBZMF-XHPQRKPJSA-N |
Isomerische SMILES |
CCCCN(C1=CC=CC=C1)/N=C\C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC |
Kanonische SMILES |
CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


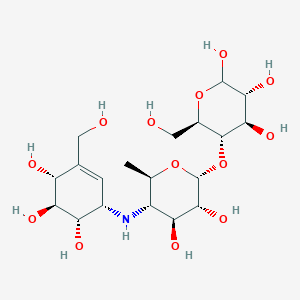


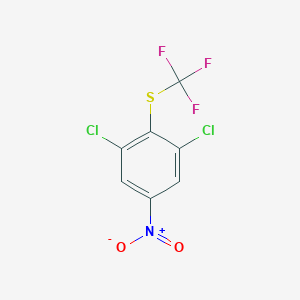
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
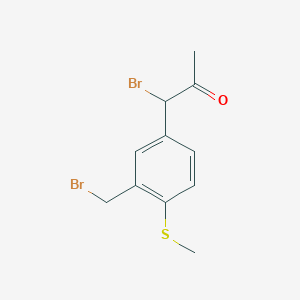
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
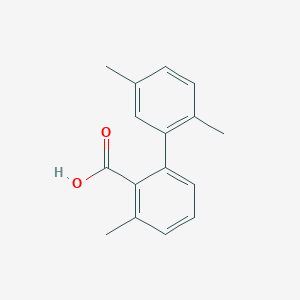
![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)
